Home > Products > Screening Compounds P41064 > (R)-Darifenacin-d4 Hydrobromide
(R)-Darifenacin-d4 Hydrobromide - 1261394-25-5

(R)-Darifenacin-d4 Hydrobromide

Catalog Number: EVT-1459165
CAS Number: 1261394-25-5
Molecular Formula: C28H31BrN2O2
Molecular Weight: 511.496
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Darifenacin-d4 Hydrobromide is a deuterated analog of Darifenacin Hydrobromide, a pharmaceutical compound primarily recognized for its application in treating overactive bladder symptoms. The "d4" designation indicates the substitution of four hydrogen atoms with four deuterium isotopes in its molecular structure. This isotopic substitution allows for easier tracking and quantification of the compound in biological samples using techniques like mass spectrometry. Consequently, (R)-Darifenacin-d4 Hydrobromide serves as a valuable tool in pharmacokinetic studies, enabling researchers to investigate the absorption, distribution, metabolism, and excretion of Darifenacin Hydrobromide within living organisms. []

Darifenacin Hydrobromide

Compound Description: Darifenacin Hydrobromide, chemically known as (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide hydrobromide, is a medication used to treat overactive bladder [, ]. It functions as a selective M3 muscarinic receptor antagonist, effectively reducing urinary urgency, frequency, and urge incontinence [, ].

(S)-Darifenacin

Compound Description: (S)-Darifenacin is the pharmacologically active enantiomer of Darifenacin. It exhibits a higher affinity for M3 muscarinic receptors compared to its (R)-enantiomer, making it the desired form for therapeutic use [].

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Compound Description: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (BEDBF) serves as a key starting material in the synthesis of Darifenacin Hydrobromide [].

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Compound Description: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CEDBF) is a potential genotoxic impurity found in Darifenacin Hydrobromide drug substance [].

Oxidized 5-(2-Bromoethyl)benzofuran

Compound Description: Oxidized 5-(2-Bromoethyl)benzofuran is another potential genotoxic impurity identified in Darifenacin Hydrobromide drug substance [].

(3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Dimer-1)

Compound Description: (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, also referred to as Dimer-1, is a byproduct identified during the synthesis of Darifenacin Hydrobromide [, ].

(3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Dimer-2)

Compound Description: (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide, referred to as Dimer-2, is another byproduct observed during Darifenacin Hydrobromide synthesis [, ].

(3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

Compound Description: (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, also known as the R-isomer, is a byproduct identified during Darifenacin Hydrobromide synthesis [, ].

Overview

(R)-Darifenacin-d4 Hydrobromide is a deuterated form of darifenacin, an antimuscarinic agent primarily used for the treatment of overactive bladder. This compound is notable for its selective action on muscarinic receptors, particularly the M3 subtype, which plays a significant role in bladder control. The deuteration of darifenacin enhances its pharmacokinetic properties and allows for more precise studies in pharmacological research.

Source

(R)-Darifenacin-d4 Hydrobromide can be synthesized from darifenacin through a process that incorporates deuterium, typically using deuterated solvents or reagents during the synthesis. The compound is classified under the category of pharmaceutical compounds and is often utilized in research settings to study drug metabolism and receptor interactions.

Classification
  • Chemical Name: (R)-Darifenacin-d4 Hydrobromide
  • Molecular Formula: C28H31BrN2O2
  • CAS Number: 1261394-25-5
  • Classification: Antimuscarinic agent
Synthesis Analysis

Methods

The synthesis of (R)-Darifenacin-d4 Hydrobromide involves several steps, primarily focusing on the introduction of deuterium atoms into the darifenacin structure. The process typically includes:

  1. Starting Materials: The synthesis begins with (S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)benzo[2,3-b]furan.
  2. Reagents: Deuterated solvents or reagents are used to facilitate the incorporation of deuterium.
  3. Reaction Conditions: The reactions are conducted under controlled conditions, often involving heating and the use of phase transfer catalysts to enhance yield.

Technical Details

The detailed synthetic route can be described as follows:

  • The initial reaction between the starting materials occurs in anhydrous conditions, typically at elevated temperatures (60°C to 100°C), to promote reactivity.
  • Following the formation of intermediate compounds, further purification steps are applied to isolate (R)-Darifenacin-d4 Hydrobromide in its pure form.
Molecular Structure Analysis

Structure

(R)-Darifenacin-d4 Hydrobromide features a complex molecular structure characterized by a pyrrolidine ring and multiple aromatic groups. The incorporation of deuterium atoms is crucial for its identification in analytical studies.

Data

  • Molecular Weight: Approximately 487.46 g/mol
  • Structural Representation: The structural formula can be represented as follows:
C28H31BrN2O2\text{C}_{28}\text{H}_{31}\text{Br}\text{N}_2\text{O}_2
Chemical Reactions Analysis

Reactions

The chemical reactions involving (R)-Darifenacin-d4 Hydrobromide primarily focus on its interaction with muscarinic receptors and metabolic pathways in biological systems.

Technical Details

  1. Binding Affinity Studies: Research has shown that (R)-Darifenacin-d4 exhibits a high binding affinity for M3 muscarinic receptors.
  2. Metabolic Stability: Studies indicate that the deuteration enhances metabolic stability compared to non-deuterated counterparts.
Mechanism of Action

(R)-Darifenacin-d4 functions by selectively antagonizing muscarinic receptors, specifically targeting the M3 subtype associated with bladder contraction.

Process

  1. Receptor Binding: Upon administration, (R)-Darifenacin-d4 binds to M3 receptors in the bladder.
  2. Inhibition of Contraction: This binding inhibits acetylcholine from activating these receptors, leading to reduced bladder contractions and alleviating symptoms associated with overactive bladder.

Data

Pharmacological studies have demonstrated that (R)-Darifenacin-d4 effectively reduces urinary frequency and urgency in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound exhibits good stability under standard laboratory conditions.
  • pH Sensitivity: It is sensitive to pH changes, which can affect its solubility and bioavailability.
Applications

(R)-Darifenacin-d4 Hydrobromide is primarily used in scientific research applications:

  • Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies.
  • Drug Development: Used as a reference standard in the development and validation of analytical methods for darifenacin quantification.
  • Receptor Binding Studies: Facilitates understanding of muscarinic receptor interactions and pharmacodynamics.
Chemical Identity and Structural Analysis of (R)-Darifenacin-d4 Hydrobromide

Molecular Characterization and Stereochemical Configuration

(R)-Darifenacin-d4 Hydrobromide (CAS: 1261394-25-5) is a deuterium-labeled enantiomer of the antimuscarinic agent darifenacin. Its molecular formula is C₂₈H₂₇D₄BrN₂O₂, with a molecular weight of 511.49 g/mol [4]. The compound features a stereogenic center at the pyrrolidine C3 position, adopting the R-configuration. This contrasts with the pharmacologically active S-enantiomer of non-deuterated darifenacin used therapeutically. The core structure retains the darifenacin scaffold: a diphenylacetamide group linked to a N-substituted pyrrolidine, which connects to a 2,3-dihydrobenzofuran moiety. The hydrobromide (HBr) salt formation enhances crystallinity and stability.

Chiral Resolution and Absolute Configuration Determination

The R-enantiomer is typically isolated via chiral resolution of racemic darifenacin intermediates or through asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., amylose- or cellulose-based columns) is employed for enantiomeric separation. Absolute configuration is confirmed by X-ray crystallography or comparative optical rotation analysis against the reference S-darifenacin standard [4]. The chiral purity of (R)-Darifenacin-d4 Hydrobromide is critical for its utility as an analytical reference standard, ensuring accurate quantification without interference from its enantiomer.

Deuterium Isotopic Labeling: Positional Specificity and Stability

Deuterium atoms are incorporated at four positions on the phenethyl linker attached to the pyrrolidine nitrogen, specifically as -CD₂-CD₂- (ethyl-d₄ group) between the heterocycle and the 2,3-dihydrobenzofuran ring [4]. This labeling is achieved via synthetic routes using deuterated reagents like bromoethyl-d₄-benzofuran. The C-D bonds exhibit high kinetic isotope effects, conferring metabolic stability against oxidative degradation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). This stability is pivotal for the compound’s role in pharmacokinetic studies, minimizing isotopic scrambling and ensuring reliable tracer kinetics [3] [4].

Table 1: Deuterium Labeling Profile

PositionChemical GroupNumber of D AtomsStability Characteristics
Side chainPhenethyl linker4 (CD₂-CD₂)High resistance to metabolic oxidation; negligible H/D exchange in physiological conditions

Comparative Structural Analysis with Non-deuterated Darifenacin Hydrobromide

Non-deuterated darifenacin hydrobromide (CAS: 133099-07-7) has the molecular formula C₂₈H₃₁BrN₂O₂ (MW: 507.47 g/mol). The deuteration in (R)-Darifenacin-d4 Hydrobromide increases its molecular weight by ~4 atomic mass units (AMU), a key identifier in mass spectrometry. Isotopic substitution induces subtle steric and electronic changes:

  • Bond Length/Vibration: C-D bonds are ~0.005 Å shorter than C-H bonds, with lower vibrational frequencies. This alters IR and Raman spectra, shifting C-H stretching peaks (2900 cm⁻¹) to ~2200 cm⁻¹ for C-D.
  • Hydrophobicity: Deuterated analogs exhibit marginally higher lipophilicity (log P increased by ~0.1–0.3), potentially slowing renal clearance.
  • Crystallinity: HBr salt formation in both compounds promotes crystal lattice stability. However, deuterium’s lower zero-point energy may slightly alter melting points and solubility [4].

Table 2: Structural Comparison

Property(R)-Darifenacin-d4 HBrDarifenacin HBr (Non-deuterated)Analytical Impact
Molecular FormulaC₂₈H₂₇D₄BrN₂O₂C₂₈H₃₁BrN₂O₂Distinct m/z in MS (511.49 vs 507.47)
Molecular Weight511.49 g/mol507.47 g/molChromatographic resolution (RT differences)
Key Spectral MarkersC-D stretch (²¹⁵⁰⁻²²⁵⁰ cm⁻¹)C-H stretch (²⁹⁰⁰ cm⁻¹)Differentiation via IR/Raman

Crystallographic Studies: Polymorphism and Salt Formation

Crystallographic data for (R)-Darifenacin-d4 Hydrobromide remains limited in public databases. However, analogous darifenacin salts exhibit monoclinic or orthorhombic crystal systems. The HBr salt forms a 1:1 ionic complex, with protonation occurring at the pyrrolidine nitrogen. This facilitates strong Coulombic interactions with the bromide anion, often forming hydrogen-bonded dimers via N⁺-H···Br⁻ and amide C=O···H-N bonds. Deuterium substitution can influence crystal packing via isotopic effects on unit cell parameters. For example:

  • Polymorphism: Non-deuterated darifenacin HBr shows at least two polymorphs (Forms I and II). Form I displays a higher melting point (mp > 200°C) and enhanced stability. Deuterated analogs may stabilize Form I due to subtle lattice energy differences.
  • Hydration: Darifenacin HBr can crystallize as a monohydrate. Deuterium’s impact on hydrate formation is unstudied but may affect dehydration kinetics.
  • Salt Dissociation: The pKₐ of darifenacin’s pyrrolidine (~9.5) ensures HBr salt stability at physiological pH, though deuteration may slightly alter acid dissociation constants (Kₐ) [4].

Properties

CAS Number

1261394-25-5

Product Name

(R)-Darifenacin-d4 Hydrobromide

IUPAC Name

2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide

Molecular Formula

C28H31BrN2O2

Molecular Weight

511.496

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2;

InChI Key

UQAVIASOPREUIT-FQBYKBRISA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br

Synonyms

(3R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α-α-diphenyl-3-pyrrolidineacetamide-d4 Hydrobromide; ent-Darifenacin-d4 Hydrobromide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.